2-(2-Methylpyridin-3-yl)acetonitrile 2-(2-Methylpyridin-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 101166-73-8
VCID: VC21093090
InChI: InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3
SMILES: CC1=C(C=CC=N1)CC#N
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol

2-(2-Methylpyridin-3-yl)acetonitrile

CAS No.: 101166-73-8

Cat. No.: VC21093090

Molecular Formula: C8H8N2

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Methylpyridin-3-yl)acetonitrile - 101166-73-8

Specification

CAS No. 101166-73-8
Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
IUPAC Name 2-(2-methylpyridin-3-yl)acetonitrile
Standard InChI InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3
Standard InChI Key NNGVSUGWTHGNTM-UHFFFAOYSA-N
SMILES CC1=C(C=CC=N1)CC#N
Canonical SMILES CC1=C(C=CC=N1)CC#N

Introduction

Chemical Structure and Properties

2-(2-Methylpyridin-3-yl)acetonitrile has a distinct molecular structure with specific physicochemical properties that contribute to its potential utility in various chemical applications. The compound features a pyridine ring with a methyl substituent at position 2 and an acetonitrile group at position 3.

Basic Molecular Information

PropertyValue
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
CAS NumberNot specifically identified in search results
IUPAC Name2-(2-methylpyridin-3-yl)acetonitrile
AppearanceLikely a crystalline powder at room temperature
Storage ConditionsRoom temperature (based on similar compounds)

Structural Characteristics

The compound contains two nitrogen atoms: one as part of the pyridine ring and another in the nitrile group. The methyl group at position 2 of the pyridine ring influences the electronic distribution within the molecule, potentially affecting its reactivity and binding properties. The acetonitrile moiety (-CH2CN) provides a versatile functional group for further chemical transformations.

Comparative Analysis with Similar Compounds

Based on structural comparisons with documented similar compounds, we can establish key differences and similarities:

CompoundStructural DifferenceCAS NumberMolecular Weight
2-(2-Methylpyridin-3-yl)acetonitrileReference compoundNot specified132.16 g/mol
2-(4-methylpyridin-3-yl)acetonitrileMethyl group at position 41000548-83-3132.16 g/mol
2-(6-chloro-2-methylpyridin-3-yl)acetonitrileAdditional chloro group at position 61000529-85-0166.61 g/mol

Physicochemical Properties

Understanding the physicochemical properties of 2-(2-Methylpyridin-3-yl)acetonitrile is crucial for predicting its behavior in various chemical environments and applications.

Physical Properties

PropertyExpected Value
Physical StateSolid at room temperature
SolubilityLikely soluble in organic solvents (ethyl acetate, dichloromethane, etc.)
Melting PointExpected range: 50-100°C (based on structural analogs)
Boiling PointExpected to be >200°C (based on structural analogs)

Spectroscopic Identification

Spectroscopic data would be essential for confirming the structure of 2-(2-Methylpyridin-3-yl)acetonitrile. Based on data from similar compounds:

Spectroscopic MethodExpected Key Features
1H NMRSinglet for -CH2CN (~4.1 ppm), singlet for -CH3 (~2.5 ppm), aromatic protons for pyridine ring (7-9 ppm)
13C NMRSignals for nitrile carbon (~120 ppm), methyl carbon (~20 ppm), methylene carbon (~22 ppm), aromatic carbons (120-160 ppm)
IRC≡N stretch (~2250 cm-1), aromatic C=C and C=N stretches (1400-1600 cm-1)
Mass SpectrometryMolecular ion peak at m/z 132, fragmentation pattern showing loss of CN (m/z 106)

Synthesis Methods

Several potential synthetic routes could be employed to prepare 2-(2-Methylpyridin-3-yl)acetonitrile, drawing from established methods for similar compounds.

Example Synthetic Procedure

Drawing from the synthesis method described for 2-(pyridine-4-yl)acetonitrile, a potential procedure might involve:

  • Reaction of 3-halogenated 2-methylpyridine with acetonitrile under basic conditions

  • Heating at 60-90°C for 120-180 minutes

  • Monitoring by thin-layer chromatography

  • Upon completion, adding water and extracting with ethyl acetate

  • Drying with anhydrous Na2SO4

  • Filtering and concentrating to obtain the product

This approach would likely require optimization specific to the target compound, with particular attention to reaction temperature, time, and purification methods.

Hazard TypeExpected Classification
Acute ToxicityHarmful if swallowed (H302)
Skin ContactHarmful in contact with skin (H312), causes skin irritation (H315)
Eye ContactCauses serious eye irritation (H319)
InhalationHarmful if inhaled (H332), may cause respiratory irritation (H335)

This assessment is based on hazard statements reported for 2-(4-methylpyridin-3-yl)acetonitrile, which shares significant structural similarity .

Precautionary MeasureDescription
Personal ProtectionWear protective gloves, eye protection, and lab coat
VentilationUse in well-ventilated areas or fume hood
StorageStore in tightly closed containers at room temperature
IncompatibilityKeep away from strong oxidizing agents
Emergency ResponseIn case of skin contact, wash immediately with plenty of water

Analytical Methods for Characterization

Comprehensive characterization of 2-(2-Methylpyridin-3-yl)acetonitrile would require multiple analytical techniques.

Chromatographic Methods

MethodApplication
HPLCPurity determination, separation from structural isomers
GC-MSIdentification, quantification, and structural confirmation
TLCReaction monitoring, preliminary purity assessment

Structural Confirmation Techniques

TechniqueInformation Provided
X-ray CrystallographyDefinitive 3D structure and crystal packing information
NMR SpectroscopyStructural confirmation and purity assessment
Elemental AnalysisEmpirical formula confirmation

Current Research Trends

Recent Developments

Current research involving pyridine derivatives with nitrile functionalities focuses on several key areas:

  • Development of more efficient and environmentally friendly synthetic methods

  • Exploration of biological activities, particularly for related derivatives

  • Investigation of coordination chemistry with various metal centers

Future Research Directions

Potential future research areas for 2-(2-Methylpyridin-3-yl)acetonitrile might include:

  • Optimization of synthetic routes for higher yields and purity

  • Exploration of its reactivity in various chemical transformations

  • Investigation of its potential as a building block for materials with specific properties

  • Computational studies to predict reactivity patterns and binding properties

Structural Relationships

Comparison with Pyridine-Based Analogues

The structure of 2-(2-Methylpyridin-3-yl)acetonitrile can be compared with other related compounds to understand structure-activity relationships:

Structural FeaturePotential Impact on Properties
Position of methyl groupAffects electron distribution in pyridine ring, influencing basicity and reactivity
Nature of substituentsElectron-withdrawing groups (like Cl in 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile) alter electronic properties
Position of acetonitrile groupAffects steric hindrance and reactivity

Isomeric Relationships

Understanding the differences between positional isomers provides insight into the specific properties of 2-(2-Methylpyridin-3-yl)acetonitrile:

  • 2-(2-Methylpyridin-3-yl)acetonitrile: Methyl at position 2, acetonitrile at position 3

  • 2-(4-Methylpyridin-3-yl)acetonitrile: Methyl at position 4, acetonitrile at position 3

These positional differences impact electronic distribution, reactivity, and potentially biological activities.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator